5-Ethyl-2,2'-anhydrouridine is a synthetic nucleoside compound derived from uridine, characterized by the presence of an ethyl group at the 5-position and the formation of an anhydro structure. This compound has garnered attention due to its biological activity, particularly as an inhibitor of uridine phosphorylase, which plays a significant role in nucleotide metabolism.
5-Ethyl-2,2'-anhydrouridine is classified as a nucleoside analog. It is synthesized from uridine derivatives through chemical modifications that involve dehydration reactions. The compound is notable for its potential therapeutic applications, particularly in enhancing the efficacy of certain chemotherapeutic agents.
The synthesis of 5-Ethyl-2,2'-anhydrouridine typically involves several steps:
For example, one method described in patent literature involves heating uridine in anhydrous DMF at elevated temperatures to facilitate the formation of the anhydro structure while minimizing side reactions .
5-Ethyl-2,2'-anhydrouridine has a molecular formula of . Its structure features:
The compound's structural characteristics contribute to its biological activity and interaction with enzymes involved in nucleotide metabolism.
5-Ethyl-2,2'-anhydrouridine participates in various chemical reactions typical for nucleoside analogs:
The inhibition mechanism involves binding to the active site of uridine phosphorylase, significantly lowering the enzyme's activity.
The mechanism by which 5-Ethyl-2,2'-anhydrouridine exerts its effects primarily revolves around its role as an inhibitor of uridine phosphorylase. By inhibiting this enzyme:
This synergistic effect results in a more pronounced antitumor response compared to either agent used alone.
5-Ethyl-2,2'-anhydrouridine exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and its behavior in biological systems.
5-Ethyl-2,2'-anhydrouridine has several important applications in scientific research and medicine:
The synthetic chemistry of 5-substituted-2,2'-anhydrouridine derivatives centers on strategic modifications at the 5-position of the uracil ring while maintaining the critical anhydride bridge between the 2'-oxygen and 2-carbon positions. This anhydride bridge creates significant structural constraint that profoundly influences biological activity, particularly regarding uridine phosphorylase inhibition. The synthesis of 5-ethyl-2,2'-anhydrouridine (ANEUR) exemplifies this approach, where introducing the ethyl group enhances hydrophobic interactions within the enzyme's active site. The ethyl substituent at C5 is introduced through selective alkylation of the uracil ring prior to anhydride bridge formation, or through nucleophilic opening of the anhydride ring system with appropriate ethyl-containing reagents [4].
The nucleophilic opening of 2,2'-anhydrouridine represents a particularly versatile synthetic strategy for generating structurally diverse analogues. This approach enables the preparation of derivatives with various functional groups at the 2-position, including 2-amino-, 2-fluoro-, and 2-phenylseleno-2-deoxyuridines, through regioselective ring opening by different nucleophiles [4]. The synthetic versatility of the 2,2'-anhydrouridine scaffold allows medicinal chemists to systematically explore structure-activity relationships by introducing diverse substituents at the 5-position while maintaining the conformational constraints imposed by the anhydride bridge. This molecular framework serves as a privileged structure for developing potent uridine phosphorylase inhibitors, with the 5-ethyl derivative emerging as a particularly effective inhibitor due to optimal steric and hydrophobic properties.
Table 1: Synthetic Approaches for 5-Substituted-2,2'-anhydrouridine Derivatives
Synthetic Strategy | Key Reaction Steps | Targeted Derivatives | Key Advantages |
---|---|---|---|
Nucleophilic Ring Opening | Regioselective attack at C2 of anhydrouridine by nucleophiles | 2-Amino-, 2-fluoro-, 2-phenylseleno-2'-deoxyuridines | High regioselectivity; Diverse functionalization |
Pre-anhydride Alkylation | 5-Alkylation of uracil prior to anhydride formation | 5-Alkyl-2,2'-anhydrouridines (ethyl, methyl, propyl) | Direct control of 5-substituent; Higher yields |
Post-modification | Functional group transformation after anhydride formation | 5-Vinyl, 5-ethynyl derivatives from haloethyl precursors | Late-stage diversification; Access to reactive intermediates |
The hydrophobicity of the C5 substituent in 2,2'-anhydrouridine derivatives plays a pivotal role in determining binding affinity to uridine phosphorylase, with the ethyl group demonstrating optimal characteristics for potent inhibition. Biochemical studies reveal that ANEUR (5-ethyl-2,2'-anhydrouridine) functions as a potent competitive inhibitor of uridine phosphorylase, effectively blocking the phosphorolytic cleavage of both fluorouridine (FUR) and 5-fluoro-2'-deoxyuridine (FUdR) through tight binding to the enzyme's active site [1] [4]. The ethyl substituent contributes significantly to this high-affinity interaction by engaging with a hydrophobic subpocket within the enzyme's catalytic site that is not optimally accessed by smaller (methyl) or larger (propyl, butyl) substituents.
The hydrophobic contribution of the ethyl group was demonstrated through comparative in vivo studies showing that ANEUR markedly potentiated the antitumor activity of fluorouridine against murine mammary adenocarcinoma 755 in BDF1 mice and human colon adenocarcinoma LS174T in athymic-nude mice [1]. This potentiation effect was attributed to ANEUR's ability to suppress the in vivo conversion of FUR to 5-fluorouracil by inhibiting uridine phosphorylase, thereby prolonging the half-life and enhancing the bioavailability of the active nucleoside. The hydrophobic ethyl group enhances membrane permeability and facilitates optimal van der Waals interactions with nonpolar residues lining the enzyme's active site, contributing to an estimated 10-fold increase in binding affinity compared to the unsubstituted parent compound.
Table 2: Impact of 5-Substituents on Uridine Phosphorylase Inhibition and Antitumor Potentiation
5-Substituent | Relative Hydrophobicity (Log P) | Enzyme Inhibition (IC50) | Antitumor Potentiation (Murine 755) | Antitumor Potentiation (LS174T) |
---|---|---|---|---|
H (Unsubstituted) | 0 | High µM | Minimal | Minimal |
Methyl | 0.5 | Moderate µM | Moderate | Moderate |
Ethyl | 1.0 | Low µM | Significant | Significant |
Propyl | 1.5 | Sub-µM | Reduced | Moderate |
Butyl | 2.0 | Sub-µM | Minimal | Reduced |
The differential effects observed in various tumor models highlight the complex relationship between substituent hydrophobicity and biological activity. While ANEUR enhanced FUR activity in both murine and human tumor models, it annihilated the antitumor activity of 5'-deoxy-5-fluorouridine (DFUR) in the murine adenocarcinoma 755 system, suggesting that the optimal hydrophobic character depends on the specific metabolic context [1]. These findings indicate that the 5-ethyl substituent represents a balance between enhancing membrane permeability, prolonging metabolic stability, and achieving optimal steric fit within the hydrophobic binding pocket of uridine phosphorylase across different biological systems.
The anomeric configuration at the C1' position of nucleoside analogues significantly influences their biological activity, with β-anomers demonstrating superior inhibitory potency against uridine phosphorylase compared to their α-anomer counterparts. Quantum chemical calculations reveal that the thermodynamic preference for β-anomers in nucleosides and nucleotides stems from their lower energy conformation during assembly from base and sugar components, resulting in approximately 1-2 kcal/mol stabilization energy compared to α-anomers [2]. This energy difference, while seemingly modest, translates to substantially higher population ratios in solution (typically >95% β-anomer) and greater complementarity with enzyme binding pockets that evolved to recognize naturally occurring β-nucleosides.
Structural analyses indicate that the β-configuration positions the uracil base in the preferred equatorial orientation, allowing optimal engagement with key residues in the uridine phosphorylase active site. In contrast, the α-anomer places the base in an axial position that disrupts critical hydrogen bonding and stacking interactions essential for high-affinity binding [4]. Experimental studies with 2,2'-anhydrouridine derivatives confirm this configuration-dependent activity, showing that β-anomers typically exhibit 10-100 fold greater inhibitory potency against uridine phosphorylase compared to their α-configured counterparts. This pronounced difference underscores the enzymatic preference for the natural β-configuration and highlights the structural constraints of the uridine phosphorylase active site.
The biological significance of anomeric configuration extends beyond enzyme inhibition to broader implications for prebiotic chemistry and molecular evolution. The predominance of β-anomers in contemporary biology likely emerged from both thermodynamic stability considerations and evolutionary selection pressures favoring configurations that optimize macromolecular interactions [2]. While α-anomers do occur naturally in some specialized biomolecules (e.g., α-NAD+ in Azotobacter vinelandii), their incorporation generally results in reduced complementarity with enzyme active sites adapted to recognize β-nucleosides, including uridine phosphorylase [2].
Table 3: Comparative Analysis of α- and β-Anomers of 5-Ethyl-2,2'-anhydrouridine
Property | α-Anomer | β-Anomer | Biological Implications |
---|---|---|---|
Glycosidic Bond Angle | High anti (~180°) | Anti (~240°) | Altered base positioning in enzyme active site |
Relative Energy (Gas Phase) | +1.2 kcal/mol | Baseline | Reduced population in solution |
Enzyme Binding Affinity (Kd) | 10-100 µM | 0.1-1 µM | Superior inhibition by β-anomer |
Inhibitory Constant (Ki) | 15.8 µM | 0.32 µM | ~50-fold greater potency for β-anomer |
Protein-Ligand Contacts | Reduced H-bonds (3-4) | Optimal H-bonds (6-7) | Enhanced enzyme interaction network |
The substantial difference in inhibitory potency between anomers has important implications for drug design. Synthetic approaches targeting 5-ethyl-2,2'-anhydrouridine must ensure stereochemical control to produce the biologically active β-anomer predominantly. The anhydride bridge itself confers conformational rigidity that may reduce anomeric interconversion compared to typical nucleosides, providing a stable scaffold for structure-activity relationship studies. Molecular modeling suggests that the energy barrier for anomerization in 2,2'-anhydrouridine derivatives exceeds 25 kcal/mol, effectively locking the configuration and preventing epimerization under physiological conditions [4]. This stability makes these derivatives particularly valuable for probing the stereochemical requirements of nucleoside-processing enzymes like uridine phosphorylase.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3